![molecular formula C14H18N2O2S B2632636 N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide CAS No. 1355649-82-9](/img/structure/B2632636.png)
N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide
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Overview
Description
N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide, also known as CMMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the sulfonamide family and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity. Studies have also suggested that N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide may interact with ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory effects. Additionally, N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide in lab experiments is its ability to selectively target certain enzymes and receptors, making it a useful tool for studying specific biological processes. However, one limitation of using N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide is its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research involving N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide. One area of interest is the development of N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide-based drugs for the treatment of neurological disorders, such as epilepsy and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide and its potential interactions with other drugs and biological targets.
Synthesis Methods
The synthesis of N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide involves the reaction of 3-methoxybenzenethiol with propylamine to form the corresponding sulfanylpropylamine. This compound is then reacted with cyanomethyl acetate to produce N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide.
Scientific Research Applications
N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide has shown potential for use in medicinal chemistry due to its ability to interact with various biological targets. Studies have shown that N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide can inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide has been shown to exhibit anticonvulsant and analgesic effects in animal models.
properties
IUPAC Name |
N-(cyanomethyl)-2-(3-methoxyphenyl)sulfanyl-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-3-8-16(9-7-15)14(17)11-19-13-6-4-5-12(10-13)18-2/h4-6,10H,3,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHCFLWJIACKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CSC1=CC=CC(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide |
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